molecular formula C9H7NO2S B6266480 2-(ethenesulfonyl)benzonitrile CAS No. 1154395-71-7

2-(ethenesulfonyl)benzonitrile

Cat. No. B6266480
CAS RN: 1154395-71-7
M. Wt: 193.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives has been explored in several studies. One approach involves a green synthesis method using ionic liquid as a recycling agent . This method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another study discusses the mechanisms of reactions of alkenesulfonyl chlorides and 2-substituted ethanesulfonyl chlorides with tertiary amine bases in aqueous and organic media .


Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been studied using various techniques. For instance, molecular dynamics simulations have been used to study the orientational pair correlations and local structure of benzonitrile . Another study investigated the bulk and surface properties of liquid benzonitrile .


Chemical Reactions Analysis

The chemical reactions of benzonitrile derivatives have been explored in several studies. For instance, one study discussed the mechanisms of reactions of alkenesulfonyl and 2-substituted ethanesulfonyl chlorides . Another study reported the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .

Scientific Research Applications

Catalytic Applications

  • Rhodium(III)-Catalyzed Cyanation : A study detailed a rhodium-catalyzed cyanation process utilizing N-cyano-N-phenyl-p-methylbenzenesulfonyl)amide (NCTS) as a CN source for synthesizing 2-(alkylamino)benzonitriles, highlighting the use of ethenesulfonyl derivatives in facilitating aryl C-H bond activation and cyanation under mild conditions (J. Dong et al., 2015).

Material Synthesis

  • Ethenesulfonyl Fluoride (ESF) Synthesis : Research demonstrated a two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF), a derivative of ethenesulfonyl benzonitrile, showcasing its scalability and high yield, which is crucial for industrial applications (Qinheng Zheng et al., 2016).

Fluorescent Materials

  • Fluorescent Emission Tuning : A study on cadmium coordination polymers with 4-[2-(2-pyridyl)ethenyl]benzonitrile (2-PEBN) demonstrated the ability to tune fluorescent emissions from blue to red, indicating the potential of ethenesulfonyl benzonitrile derivatives in the development of advanced luminescent materials (Jing Zhang et al., 2003).

Electrochemical Applications

  • Poly(carbazole-EDOT) Derivatives : Research on carbazole-3,4-ethylenedioxythiophene (EDOT) derivatives functionalized with benzonitrile and phthalonitrile units illustrated their potential in creating stable electroactive polymer films with multi-electrochromic properties, suggesting applications in electrochromic devices (Bin Hu et al., 2016).

Anticancer Research

  • Anti-Cancer Properties : A study on water-soluble bis(PYE) pro-ligands and derived palladium(ii) complexes, synthesized from bis(benzonitrile)dichloropalladium(ii), showed promising in vitro cytotoxicity against human breast cancer cell lines, suggesting the therapeutic potential of benzonitrile derivatives (M. Zafar et al., 2019).

Safety and Hazards

Benzonitrile, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is harmful if swallowed or in contact with skin .

Future Directions

Future research could focus on the formation path of benzonitrile and other molecules in conditions relevant to the interstellar medium . Additionally, advances in metal-catalyzed denitrogenative pathways for N-heterocycle synthesis could provide new insights into the synthesis of benzonitrile derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(ethenesulfonyl)benzonitrile involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base.", "Starting Materials": [ "Benzonitrile", "Ethenesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the base to the solvent and stir to dissolve.", "Add benzonitrile to the solution and stir to mix.", "Slowly add ethenesulfonyl chloride to the mixture while stirring.", "Allow the reaction to proceed for several hours at room temperature.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1154395-71-7

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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